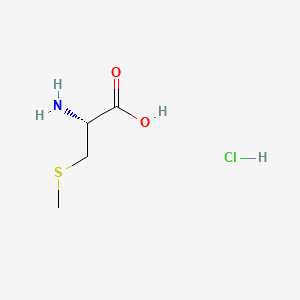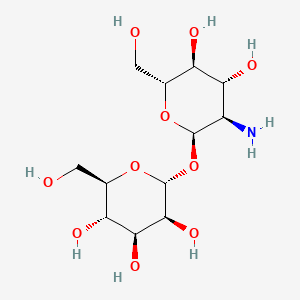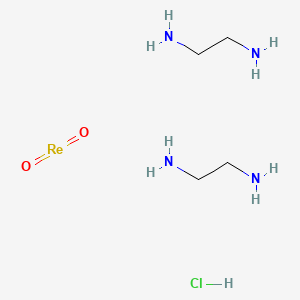
2,6-Ditert-butyl-p-benzoquinone-3-methyl-4-azine-2-benzothiazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Ditert-butyl-p-benzoquinone-3-methyl-4-azine-2-benzothiazolinone is a complex organic compound with the molecular formula C22H27N3OS This compound is known for its unique structural features, which include a benzoquinone core substituted with tert-butyl groups, a methyl group, an azine linkage, and a benzothiazolinone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Ditert-butyl-p-benzoquinone-3-methyl-4-azine-2-benzothiazolinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 2,6-Ditert-butyl-p-benzoquinone: This can be achieved through the oxidation of 2,6-Ditert-butylphenol using an oxidizing agent such as potassium permanganate or chromium trioxide.
Introduction of the Methyl Group: The methylation of the benzoquinone can be carried out using methyl iodide in the presence of a base like potassium carbonate.
Formation of the Azine Linkage: The azine linkage can be introduced by reacting the methylated benzoquinone with hydrazine derivatives under acidic or basic conditions.
Attachment of the Benzothiazolinone Moiety: The final step involves the condensation of the azine intermediate with 2-aminobenzothiazole under reflux conditions in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.
化学反应分析
Types of Reactions
2,6-Ditert-butyl-p-benzoquinone-3-methyl-4-azine-2-benzothiazolinone undergoes various types of chemical reactions, including:
Oxidation: The benzoquinone core can be further oxidized to form quinone derivatives.
Reduction: Reduction of the benzoquinone can yield hydroquinone derivatives.
Substitution: The tert-butyl groups and other substituents can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce various functional groups into the molecule.
科学研究应用
2,6-Ditert-butyl-p-benzoquinone-3-methyl-4-azine-2-benzothiazolinone has a wide range of applications in scientific research:
Chemistry: It is used as a redox-active compound in electrochemical studies and as a precursor for the synthesis of other complex molecules.
Biology: The compound’s redox properties make it useful in studying biological electron transfer processes and as a potential antimicrobial agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features and reactivity.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of 2,6-Ditert-butyl-p-benzoquinone-3-methyl-4-azine-2-benzothiazolinone involves its redox activity. The compound can undergo reversible oxidation and reduction, which allows it to participate in electron transfer processes. This redox activity is crucial for its role in bioelectrochemical systems, where it enhances extracellular electron transfer and biofilm redox activity. The molecular targets and pathways involved include Fe-S clusters, NADH dehydrogenase assembly, and the synthesis of NAD and ubiquinone .
相似化合物的比较
Similar Compounds
2,6-Ditert-butyl-p-benzoquinone: Shares the benzoquinone core but lacks the azine and benzothiazolinone moieties.
2,6-Ditert-butyl-1,4-benzoquinone: Similar structure but without the additional substituents.
2,6-Ditert-butyl-4-methylphenol: Contains the tert-butyl groups and a methyl group but lacks the quinone and azine functionalities.
Uniqueness
2,6-Ditert-butyl-p-benzoquinone-3-methyl-4-azine-2-benzothiazolinone is unique due to its combination of a benzoquinone core, tert-butyl groups, a methyl group, an azine linkage, and a benzothiazolinone moiety. This unique structure imparts distinct redox properties and reactivity, making it valuable for various applications in chemistry, biology, medicine, and industry.
属性
CAS 编号 |
14071-94-4 |
|---|---|
分子式 |
C22H27N3OS |
分子量 |
381.538 |
IUPAC 名称 |
2,6-ditert-butyl-4-[(3-methyl-1,3-benzothiazol-2-ylidene)hydrazinylidene]cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C22H27N3OS/c1-21(2,3)15-12-14(13-16(19(15)26)22(4,5)6)23-24-20-25(7)17-10-8-9-11-18(17)27-20/h8-13H,1-7H3 |
InChI 键 |
JCRWYWRYXZYXHQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=NN=C2N(C3=CC=CC=C3S2)C)C=C(C1=O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


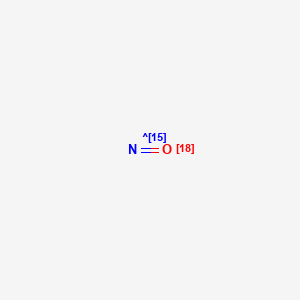
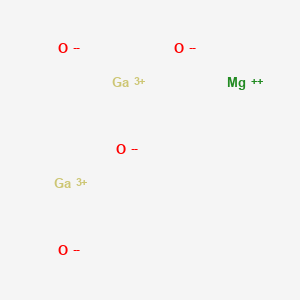
![(5S,8R,9S,10R,13S,14S)-10,13-dimethyl-2,3,4,5,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-6,17-dione](/img/structure/B577260.png)

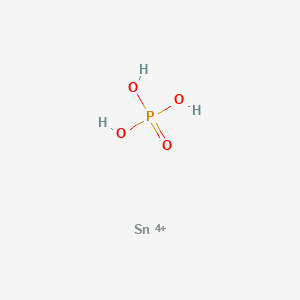
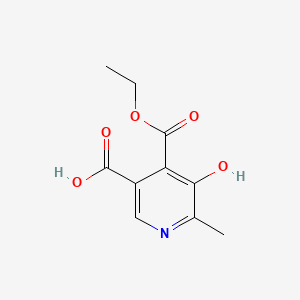

![1,2-Dichloro-3-[2,3-dichloropropoxy(2,3-dichloropropyl)phosphoryl]oxypropane](/img/structure/B577270.png)
![Tetrabenzo[def,LM,grs,YZ]pyranthrene](/img/structure/B577271.png)
